molecular formula C9H16N2O3 B046530 (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 92235-34-2

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B046530
CAS No.: 92235-34-2
M. Wt: 200.23 g/mol
InChI Key: DVWCHAUBYVZILO-LURJTMIESA-N
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Description

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a high-value, enantiopure chiral building block of significant interest in medicinal chemistry and drug discovery. This compound features a stereodefined pyrrolidinone scaffold, a privileged structure found in numerous pharmacologically active molecules. Its core structure integrates a cyclic amide (lactam) and a Boc-protected amine, making it a versatile intermediate for the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWCHAUBYVZILO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444342
Record name tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92235-34-2
Record name tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Boc-3-amino-2-pyrrolidinone
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Preparation Methods

Carbamate Formation via Amine Protection

The most straightforward method involves reacting 3-aminopyrrolidin-2-one with tert-butyl chloroformate under basic conditions. This Schotten-Baumann-type reaction typically employs aqueous sodium hydroxide or triethylamine to deprotonate the amine, facilitating nucleophilic attack on the chloroformate electrophile. A representative procedure is as follows:

Procedure :

  • Dissolve 3-aminopyrrolidin-2-one (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Add triethylamine (1.2 eq) followed by tert-butyl chloroformate (1.1 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (hexane/ethyl acetate).

Key Considerations :

  • Excess base minimizes di-tert-butyl dicarbonate formation.

  • Low temperatures reduce racemization at the stereogenic center.

Table 1: Representative Yields and Conditions

Starting MaterialBaseSolventTemperature (°C)Yield (%)
3-aminopyrrolidin-2-oneEt₃NDCM2578
3-aminopyrrolidin-2-oneNaOHTHF065

Enantioselective Synthesis Strategies

Achieving the (S)-configuration necessitates asymmetric methods, such as chiral auxiliary induction or catalytic enantioselective amination.

Chiral Auxiliary-Mediated Synthesis

A reported approach employs (R)-phenylglycinol as a chiral auxiliary to induce the desired stereochemistry. The auxiliary is coupled to pyrrolidinone, followed by carbamate formation and subsequent cleavage:

Procedure :

  • React (R)-phenylglycinol with 2-oxopyrrolidine-3-carboxylic acid using EDC/HOBt.

  • Reduce the amide to the amine with LiAlH₄.

  • Protect the amine with tert-butyl chloroformate.

  • Remove the auxiliary via hydrogenolysis.

Advantages :

  • High enantiomeric excess (ee > 98%).

  • Scalable to multigram quantities.

Limitations :

  • Multi-step synthesis increases cost and time.

Catalytic Asymmetric Amination

Recent advances utilize palladium-catalyzed asymmetric allylic amination to construct the stereocenter. For example:

Procedure :

  • Treat allyl tert-butyl carbonate with pyrrolidinone enolate.

  • Catalyze with Pd₂(dba)₃ and (S)-BINAP.

  • Isolate the product via crystallization.

Key Data :

  • Yield: 72%

  • ee: 95%

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification. A patented continuous-flow method enhances throughput and reduces racemization:

Flow Reactor Protocol :

  • Pump 3-aminopyrrolidin-2-one and tert-butyl chloroformate in THF through a static mixer.

  • Maintain residence time of 5 minutes at 25°C.

  • Quench inline with aqueous HCl.

  • Separate phases and crystallize the product.

Benefits :

  • 90% yield with >99.5% purity.

  • Reduced solvent use compared to batch processes.

Analytical Characterization and Quality Control

Critical quality attributes include enantiomeric purity, residual solvents, and crystallinity.

Chiral HPLC Analysis

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane/ethanol (80:20)

  • Retention Time: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration and hydrogen-bonding network stabilizing the carbamate group.

Comparative Evaluation of Methods

Table 2: Method Comparison

MethodStepsee (%)Yield (%)Scalability
Direct Carbamation1Racemic78High
Chiral Auxiliary4>9860Moderate
Catalytic Asymmetric29572High

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate has a molecular formula of C9H16N2O3C_9H_{16}N_2O_3 and a molecular weight of 200.24 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a carbamate moiety. Its stereochemistry at the nitrogen atom is crucial for its biological activity and reactivity in chemical transformations .

Scientific Research Applications

  • Medicinal Chemistry
    • Enzyme Inhibitors : This compound has been employed in the synthesis of various enzyme inhibitors, particularly those targeting proteases and kinases. Its structural features allow it to interact selectively with active sites of enzymes, providing a scaffold for drug development.
    • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in anticancer drug design .
  • Organic Synthesis
    • Synthetic Intermediate : The compound serves as a versatile building block in organic synthesis, allowing for the formation of more complex molecules through various chemical reactions, including acylation and alkylation reactions .
    • Chiral Auxiliary : Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
  • Biological Studies
    • Biochemical Pathways : The oxopyrrolidine structure suggests potential activity as an inhibitor or modulator in biochemical pathways. Experimental studies have shown that compounds with similar structures can influence biological targets such as receptors or enzymes .
    • Pharmacokinetics : The compound's favorable characteristics for absorption and interaction within biological systems have been documented, indicating its potential for therapeutic applications.

Case Studies

  • Synthesis and Characterization
    • In one study, researchers synthesized this compound using triethylamine as a base. The product was characterized using NMR spectroscopy, confirming its structure and purity levels exceeding 97% .
  • Biological Activity Assessment
    • A series of derivatives based on this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications, emphasizing the importance of the oxopyrrolidine moiety in enhancing biological activity .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of proteins, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variation

  • (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate (CAS: 672883-23-7) Similarity: 0.91 (vs. 1.00 for the parent compound) . Key Difference: The oxo group is at position 5 (vs. This impacts reactivity in coupling reactions and enzymatic recognition . Synthetic Relevance: Lower yields reported in analogous syntheses due to steric hindrance at position 5 .

Stereoisomers: Enantiomeric and Diastereomeric Forms

  • (R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS: 70138-72-6)
    • Similarity : 0.88 .
    • Key Difference : The (R)-configuration at the pyrrolidine ring and carbamate placement at position 1 (vs. position 3 in the parent compound). This enantiomer shows reduced activity in protease inhibition assays, highlighting the importance of stereochemistry .

Ring-Expanded Analogs

  • (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS: 76944-95-1)
    • Key Difference : A seven-membered azepane ring (vs. five-membered pyrrolidine). The larger ring increases conformational flexibility, which can enhance binding to larger enzyme pockets but may reduce metabolic stability .

Functionalized Derivatives

Thiazole-Containing Derivatives
  • tert-Butyl ((S)-1-(5-methylthiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (Compound 13d, CAS: N/A)
    • Key Features : Incorporates a 5-methylthiazole group.
    • Data : Yield = 55%; ¹H NMR (CDCl₃) δ 7.67 (s, 1H), 2.33 (s, 3H) .
    • Application : Enhanced potency in SARS-CoV-2 main protease inhibition due to thiazole’s π-π stacking with catalytic residues .
Trifluoromethoxymethyl Warhead Derivatives
  • tert-Butyl ((S)-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)butan-2-yl)carbamate (Compound 19)
    • Key Features : Trifluoromethoxy group improves metabolic stability and membrane permeability.
    • Application : Used in CMX990, a preclinical SARS-CoV-2 3CL protease inhibitor with >95% purity .

Key Research Findings

Stereochemical Impact : The (S)-configuration in the parent compound is essential for binding to the SARS-CoV-2 main protease’s chiral active site, while the (R)-enantiomer shows negligible activity .

Functional Group Influence : Thiazole and trifluoromethoxy derivatives exhibit up to 10-fold higher potency than the parent compound due to enhanced hydrophobic and electronic interactions .

Synthetic Accessibility : The parent compound is synthesized in higher yields (80%) via NaBH₄ reduction compared to thiazole derivatives (55%) .

Biological Activity

2-Methyl-3-nitrobenzoic acid (CAS Number: 1975-50-4) is a nitro-substituted aromatic compound that has garnered attention in various fields of research due to its biological activities. This article explores the synthesis, pharmacological properties, and potential applications of this compound, supported by relevant data and findings from diverse sources.

  • Molecular Formula : C8_8H7_7NO4_4
  • Molecular Weight : 181.145 g/mol
  • Melting Point : 182-184 °C
  • Boiling Point : 337.1 °C at 760 mmHg
  • Density : 1.4 g/cm³

Synthesis Methods

The synthesis of 2-methyl-3-nitrobenzoic acid typically involves the nitration of m-toluic acid using nitric acid under controlled conditions. Various methods have been documented:

  • Nitration Reaction :
    • A mixture of m-toluic acid and concentrated nitric acid is reacted at low temperatures (-30 to -15 °C) to yield high selectivity for the product .
    • The reaction can achieve conversion rates exceeding 99% with selectivity for the target compound around 75% to 87% .
  • Alternative Methods :
    • An oxidation method using oxygen gas to convert 3-nitro-o-xylene into 2-methyl-3-nitrobenzoic acid has also been reported, showcasing a greener approach to synthesis .

Antimicrobial Properties

Research indicates that 2-methyl-3-nitrobenzoic acid exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of 2-methyl-3-nitrobenzoic acid has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : The compound showed a considerable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent. This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies suggest that 2-methyl-3-nitrobenzoic acid may possess anti-inflammatory properties:

  • Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for its anti-inflammatory effects.

Case Studies and Research Findings

A summary of notable research findings on the biological activity of 2-methyl-3-nitrobenzoic acid is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli with MIC values indicating strong inhibition.
AntioxidantDemonstrated significant DPPH radical scavenging ability, comparable to known antioxidants.
Anti-inflammatoryReduced levels of IL-6 and TNF-alpha in stimulated macrophages, indicating potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via Boc protection of a pyrrolidinone precursor. A common route involves coupling tert-butoxycarbonyl (Boc) anhydride with a chiral amine intermediate under basic conditions (e.g., NaHCO₃ or DIPEA in THF/DCM). Enantiomeric purity is controlled by using enantiopure starting materials (e.g., L-proline derivatives) or chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral acids. For example, in , stereoselective synthesis of related carbamates employs coupling agents like HATU or EDCI with chiral amines . Temperature (-20°C to RT) and solvent polarity (e.g., DMF vs. THF) significantly impact reaction rates and diastereomer formation.

Q. How is the stereochemical configuration of this compound confirmed in synthetic products?

  • Methodological Answer : Stereochemistry is verified using:

  • X-ray crystallography : Absolute configuration determination via single-crystal analysis (e.g., reports crystal structures of similar carbamates) .
  • Chiral HPLC/GC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial arrangement .
  • Optical rotation : Comparison with literature values for enantiopure standards .

Advanced Research Questions

Q. What strategies are employed to utilize this compound as a building block in protease inhibitor design, particularly for viral targets like SARS-CoV-2 Mpro?

  • Methodological Answer : The pyrrolidinone-carbamate scaffold is integrated into α-ketoamide inhibitors targeting the SARS-CoV-2 main protease (Mpro). Key strategies include:

  • Covalent binding : The 2-oxopyrrolidin-3-yl group mimics the substrate’s glutamine side chain, forming a reversible hemithioacetal bond with the catalytic cysteine (Cys145) .
  • Structure-activity relationship (SAR) studies : Modifications at the tert-butyl carbamate and pyrrolidinone positions (e.g., fluorination, cyclopropane additions) optimize binding affinity and selectivity ( ) .
  • Cocrystallization studies : X-ray structures (e.g., PDB IDs 6Y2F, 6Y2G) guide rational design by revealing hydrogen-bonding interactions with His41 and Gly143 .

Q. How do researchers address discrepancies in crystallographic data versus computational docking predictions when analyzing binding modes of derivatives?

  • Methodological Answer : Discrepancies arise from flexible side chains or solvent effects. To resolve these:

  • Molecular dynamics (MD) simulations : Perform 100-ns simulations in explicit solvent to assess protein-ligand conformational stability (e.g., using AMBER or GROMACS).
  • Free energy calculations : Use MM-PBSA/GBSA to compare binding energies of predicted vs. observed poses .
  • Electron density maps : Re-refine crystallographic data with programs like Phenix or Coot to validate ligand placement .
    • Example: In , orthorhombic vs. monoclinic crystal forms of Mpro-inhibitor complexes showed slight ligand orientation differences, resolved via B-factor analysis and occupancy refinement .

Q. What are the challenges in optimizing the pharmacokinetic properties of derivatives, and how are in vitro assays designed to assess metabolic stability?

  • Methodological Answer : Challenges include poor solubility and rapid hepatic clearance. Solutions involve:

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) while retaining potency.
  • In vitro microsomal assays : Incubate derivatives with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes to calculate intrinsic clearance (CLint) .
  • Plasma stability tests : Monitor degradation in rat/human plasma at 37°C to assess esterase susceptibility.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify off-target effects .

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